3-(2-Bromoethyl)-5,5-dimethylpyrrolidin-2-one
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Overview
Description
3-(2-Bromoethyl)-5,5-dimethylpyrrolidin-2-one: is an organic compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a bromoethyl group attached to the nitrogen atom of the pyrrolidinone ring. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethyl)-5,5-dimethylpyrrolidin-2-one typically involves the bromination of 5,5-dimethylpyrrolidin-2-one. One common method is the reaction of 5,5-dimethylpyrrolidin-2-one with bromoethane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromoethyl group in 3-(2-Bromoethyl)-5,5-dimethylpyrrolidin-2-one can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromoethyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding ethyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Major Products:
- Substituted pyrrolidinones
- Hydroxyl or carbonyl derivatives
- Ethyl derivatives
Scientific Research Applications
Chemistry: 3-(2-Bromoethyl)-5,5-dimethylpyrrolidin-2-one is used as a building block in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of complex organic molecules and polymers.
Biology: In biological research, this compound is used to study the effects of brominated pyrrolidinones on cellular processes. It is also employed in the development of bioactive molecules with potential therapeutic applications.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are investigated for their pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-(2-Bromoethyl)-5,5-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The compound may also interact with cellular receptors and signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
- 3-(2-Chloroethyl)-5,5-dimethylpyrrolidin-2-one
- 3-(2-Iodoethyl)-5,5-dimethylpyrrolidin-2-one
- 3-(2-Fluoroethyl)-5,5-dimethylpyrrolidin-2-one
Comparison: 3-(2-Bromoethyl)-5,5-dimethylpyrrolidin-2-one is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromo derivative is more reactive in nucleophilic substitution reactions compared to the chloro and fluoro derivatives, while the iodo derivative is more reactive but less stable. This makes the bromo compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(2-bromoethyl)-5,5-dimethylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO/c1-8(2)5-6(3-4-9)7(11)10-8/h6H,3-5H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZQSZNTUQPAFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(=O)N1)CCBr)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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